2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N'-hydroxyethanimidamide

Catalog No.
S4186116
CAS No.
M.F
C17H15N3O2S
M. Wt
325.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N'-hydroxye...

Product Name

2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N'-hydroxyethanimidamide

IUPAC Name

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N'-hydroxyethanimidamide

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C17H15N3O2S/c18-14(20-21)11-23-17-19-15(12-7-3-1-4-8-12)16(22-17)13-9-5-2-6-10-13/h1-10,21H,11H2,(H2,18,20)

InChI Key

INGGESJYYPDNKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)SCC(=NO)N)C3=CC=CC=C3

Isomeric SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)SC/C(=N/O)/N)C3=CC=CC=C3

The exact mass of the compound 2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N'-hydroxyethanimidamide is 325.08849790 g/mol and the complexity rating of the compound is 395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N'-hydroxyethanimidamide is a compound with the molecular formula C17H15N3O2SC_{17}H_{15}N_{3}O_{2}S and a molecular weight of 325.38 g/mol. It is characterized by the presence of a thioether group linked to a diphenyl oxazole moiety, along with a hydroxyethanimidamide functional group. This compound is notable for its potential biological activities and applications in medicinal chemistry.

Typical of thioamides and oxazoles, including:

  • Nucleophilic substitutions: The sulfur atom can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation reactions: The hydroxy group can participate in condensation reactions, forming esters or amides.
  • Oxidation reactions: The thioether group may undergo oxidation to form sulfoxides or sulfones under appropriate conditions.

These reactions expand the compound's utility in synthetic organic chemistry and pharmaceuticals.

Research indicates that compounds containing oxazole and thioether functionalities exhibit various biological activities, including:

  • Antimicrobial properties: Similar compounds have shown effectiveness against bacterial strains and fungi.
  • Anticancer activity: Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as chemotherapeutic agents.
  • Enzyme inhibition: The structural features may allow for interactions with specific enzymes, potentially leading to therapeutic applications in treating diseases influenced by these enzymes.

Synthesis of 2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N'-hydroxyethanimidamide can be achieved through several methods:

  • Thioether formation: A diphenyl oxazole compound can be reacted with a suitable thiol in the presence of a dehydrating agent to form the thioether linkage.
  • Hydroxyethanimidamide derivatization: The introduction of the hydroxyethanimidamide moiety can be accomplished via reaction with hydroxylamine derivatives followed by acylation.
  • Multi-step synthesis: A more complex approach may involve multiple steps starting from simpler precursors, allowing for precise control over functional group placement.

The unique structure of 2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N'-hydroxyethanimidamide lends itself to various applications:

  • Pharmaceuticals: As a potential candidate for drug development targeting infections or cancer.
  • Research: Used in studies exploring enzyme inhibition mechanisms or biological pathways involving sulfur-containing compounds.
  • Agriculture: Potential use as a pesticide or herbicide due to its biological activity against pathogens.

Interaction studies reveal that this compound may interact with biological macromolecules such as proteins and nucleic acids. These interactions can be assessed through:

  • Molecular docking studies: To predict binding affinities and modes of interaction with target enzymes or receptors.
  • In vitro assays: To evaluate the effects on cell viability and proliferation in cancer cell lines or microbial cultures.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N'-hydroxyethanimidamide. Here are some notable examples:

Compound NameChemical FormulaKey Features
2-(4,5-Diphenyloxazol-2-yl)thio-N-hydroxypropanamideC20H20N2O3SC_{20}H_{20}N_{2}O_{3}SContains a hydroxypropanamide instead of hydroxyethanimidamide
2-(4-Methylphenylthio)-N'-hydroxyethanimidamideC17H19N3O2SC_{17}H_{19}N_{3}O_{2}SSubstituted phenyl group; different biological activity
2-(4-Fluorophenylthio)-N'-hydroxyethanimidamideC17H18FN3O2SC_{17}H_{18}FN_{3}O_{2}SFluorinated variant; altered pharmacological properties

Uniqueness

The uniqueness of 2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N'-hydroxyethanimidamide lies in its specific combination of diphenyl oxazole and thioether functionalities along with the hydroxyethanimidamide group. This combination may confer distinct biological activities not observed in other similar compounds, making it a valuable subject for further research in medicinal chemistry.

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

325.08849790 g/mol

Monoisotopic Mass

325.08849790 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-20-2023

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